molecular formula C11H20N4O2S B3200665 1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine CAS No. 1018996-06-9

1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine

Cat. No.: B3200665
CAS No.: 1018996-06-9
M. Wt: 272.37 g/mol
InChI Key: FCJUTEVDBDZZBY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and related compounds. It likely contains a pyrazole ring (a five-membered ring with two nitrogen atoms) which is substituted with three methyl groups and a sulfonyl group attached to a piperidin-4-amine .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Chemical inhibitors of cytochrome P450 (CYP) isoforms play a crucial role in the metabolism of a wide range of drugs, and their selectivity is vital for predicting drug-drug interactions. Among various inhibitors, certain sulfonyl compounds exhibit significant potency and selectivity for specific CYP isoforms, highlighting their importance in pharmacokinetics and drug development studies (Khojasteh et al., 2011).

Synthesis of N-Heterocycles via Sulfinimines

Tert-butanesulfinamide has emerged as a gold standard chiral auxiliary in the asymmetric synthesis of amines and their derivatives, including piperidines and pyrrolidines. This methodology facilitates the creation of structurally diverse N-heterocycles that are key motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Copper Catalyst Systems in C-N Bond Forming Cross-Coupling Reactions

Recent developments in recyclable copper catalyst systems for C-N bond forming cross-coupling reactions have shown significant potential for commercial exploitation. These catalysts facilitate the creation of various aromatic, heterocyclic, and aliphatic amines, including piperidine, demonstrating their versatility and importance in organic synthesis (Kantam et al., 2013).

Removal of Sulfamethoxazole from Aqueous Solution

Sulfamethoxazole, a persistent organic pollutant, undergoes various transformation reactions in the environment. Research on its removal technologies, including adsorption and advanced oxidation processes, underscores the importance of sustainable development in water treatment technologies to mitigate its environmental impact (Prasannamedha et al., 2020).

Sulfonamide Inhibitors and Their Therapeutic Applications

Sulfonamide compounds, known for their bacteriostatic properties, also exhibit a wide range of therapeutic activities, including diuretic, carbonic anhydrase inhibitory, and antiepileptic effects. Their incorporation into various drugs highlights their significance in addressing a multitude of conditions, including cancer and glaucoma (Gulcin & Taslimi, 2018).

Properties

IUPAC Name

1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2S/c1-8-11(9(2)14(3)13-8)18(16,17)15-6-4-10(12)5-7-15/h10H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJUTEVDBDZZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine
Reactant of Route 2
1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine
Reactant of Route 3
1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine
Reactant of Route 4
1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine
Reactant of Route 5
1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine
Reactant of Route 6
1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine

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